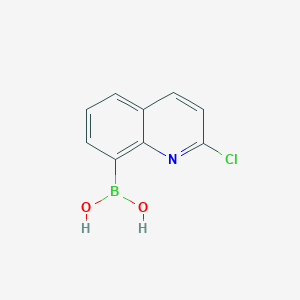
2-Chloroquinoline-8-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroquinoline-8-boronic acid is a chemical compound with the linear formula C9H7BClNO2 . It has a molecular weight of 207.42 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5,13-14H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . Boronic acids, including this compound, have been used in various chemical reactions, including Suzuki-Miyaura couplings, Petasis reactions, C-N and C-O couplings, and more .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.42 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Borylated Quinolines and Potential Inhibitors A novel approach for the synthesis of borylated quinolines through Pd-catalyzed C-4 borylation has been demonstrated, leveraging 2-chloroquinoline-8-boronic acid among other boronic acids. This method not only simplifies the functionalization of quinolines but also facilitates their conversion into various derivatives for potential applications in pharmacology, such as inhibitors for homeodomain interacting protein kinase 2 (HIPK2) (Das et al., 2022).
Ratiometric Reagents for Ion Detection this compound has been involved in the development of styrylquinolinium boronic acid derivatives, acting as ratiometric optical chemosensors. These derivatives exhibit high selectivity and rapid detection capabilities for hypochlorite ions, showcasing their potential in environmental monitoring and analytical chemistry (Wang et al., 2013).
Advancements in Organic Synthesis The compound has contributed to advancements in organic synthesis, particularly in microwave-irradiated Suzuki–Miyaura cross-coupling reactions. This method provides an efficient way to synthesize 2-substituted 4-arylquinazolines, highlighting its utility in creating structurally diverse compounds for material science and drug development (Kabri et al., 2009).
Luminescent Material Development Research has explored the synthesis of luminescent boronic acid-decorated poly(2-oxazoline)s, where this compound plays a role in creating materials with responsive properties to pH and sugar concentrations. These findings have implications for developing smart materials and sensors (Vancoillie et al., 2016).
Selective Inhibition of Kinases Furthermore, the compound has been instrumental in the synthesis of selective inhibitors of key enzymes like EGFR and VEGFR2 tyrosine kinases. By controlling the position of the boronic acid substituent, researchers have developed molecules with significant potential for therapeutic applications (Nakamura et al., 2010).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in the preparation of pyrazolopyrimidinamine derivatives as inhibitors of tyrosine and phosphinositide kinase .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to play a significant role in synthetic chemistry, with their involvement in various transformations such as the petasis reaction, c─n and c─o coupling (chan-lam coupling), liebeskind-srogl coupling, regioselective deuteration, or sulfonamide formation .
Result of Action
Boronic acids are increasingly being seen in approved drugs, eg, vaborbactam or bortezomib , suggesting that they may have significant biological effects.
Action Environment
It is known that the electrophilic boron could unproductively complex to nucleophilic key functional groups of multicomponent reactions and thereby interrupt the reaction progress .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Chloroquinoline-8-boronic acid is known to participate in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki–Miyaura coupling. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Propiedades
IUPAC Name |
(2-chloroquinolin-8-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAQLQMJZCELGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC(=N2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2808559.png)
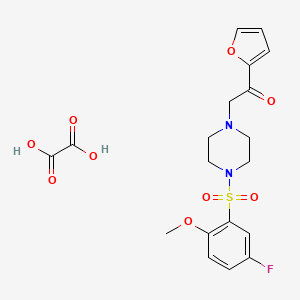
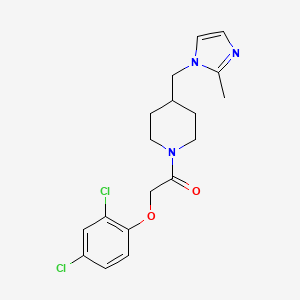
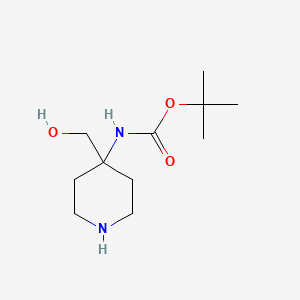

![6-[(1-acetylpiperidin-4-yl)amino]-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyrimidine-4-carboxamide](/img/structure/B2808570.png)
![2-[5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2808571.png)
![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2808572.png)

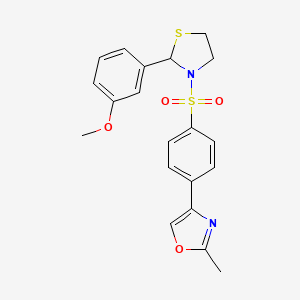
![N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2808575.png)
![(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2808576.png)
![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2808579.png)
